molecular formula C20H18N2O3S B2879691 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 932300-91-9

3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2879691
CAS No.: 932300-91-9
M. Wt: 366.44
InChI Key: HUPVXVAPKKWMOQ-UHFFFAOYSA-N
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Description

The compound 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one (CAS: 946293-39-6) features a 1,2-dihydropyrazin-2-one core substituted with a 3-methylphenyl group at position 1 and a sulfanyl-linked 4-methoxyphenyl-2-oxoethyl moiety at position 2. Its molecular formula is C₂₀H₁₈N₂O₃S, with a molecular weight of 366.43 g/mol . The 4-methoxy group enhances electron density, while the 3-methylphenyl substituent introduces steric effects.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14-4-3-5-16(12-14)22-11-10-21-19(20(22)24)26-13-18(23)15-6-8-17(25-2)9-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVXVAPKKWMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrazinone core.

    Attachment of the 4-methoxyphenyl and 3-methylphenyl groups: These groups are typically introduced through Friedel-Crafts acylation reactions, using suitable acyl chlorides and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) in the presence of suitable electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Positional Isomer: 1-(4-Methylphenyl) Derivative

A closely related compound, 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one (BF37485, CAS: 946293-39-6), differs only in the position of the methyl group on the phenyl ring (4- vs. 3-) .

  • Electronic effects remain similar, but crystal packing and solubility could differ due to altered symmetry.
2.2. Core Heterocycle Variants
  • Pyrazolo-Pyrimidinone Analog: The compound 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 310456-48-5) replaces the dihydropyrazinone core with a pyrazolo-pyrimidinone system . Structural Implications:
  • The phenyl group at position 1 (vs. 3-methylphenyl in the target compound) may lower lipophilicity.

  • Pyridin-2(1H)-one Derivatives: Compounds like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit a pyridinone core with bromo and methoxy substituents . Biological Activity:
  • Bromophenyl derivatives showed 79.05% antioxidant activity (vs. ascorbic acid: 82.71%), suggesting electron-withdrawing groups enhance radical scavenging.
  • The target compound’s 4-methoxy and 3-methyl groups are electron-donating, likely reducing antioxidant efficacy compared to brominated analogs.
3.1. Physicochemical Comparison
Property Target Compound BF37485 Pyrazolo-Pyrimidinone Pyridinone Bromophenyl
Molecular Weight (g/mol) 366.43 366.43 ~400 (estimated) ~350–380
Core Structure Dihydropyrazinone Dihydropyrazinone Pyrazolo-pyrimidinone Pyridinone
Key Substituents 3-MePh, 4-OMePh 4-MePh, 4-OMePh Ph, 4-OMePh BrPh, 4-OH-3-OMePh
Solubility Moderate* Moderate* Low (aromatic core) Moderate (polar groups)

*Predicted based on methoxy groups enhancing organic solubility but reducing water solubility.

Molecular Interactions and Docking

  • Hydrogen Bonding: The 4-methoxy group can act as a hydrogen bond acceptor, while the pyrazinone core’s carbonyl may donate hydrogen bonds, similar to pyridinones .
  • Docking Predictions: Molecular docking (as performed for pyridinones ) could predict the target compound’s affinity for enzymes like cyclooxygenase or bacterial targets, though steric effects from the 3-methyl group may limit binding.

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